molecular formula C9H13N5 B14413934 6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine CAS No. 83976-37-8

6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine

Cat. No.: B14413934
CAS No.: 83976-37-8
M. Wt: 191.23 g/mol
InChI Key: XMGPDVCPBCEOFE-UHFFFAOYSA-N
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Description

6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine is a heterocyclic compound that features both pyrimidine and dihydropyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One possible route could involve the formation of the pyrimidine ring followed by the introduction of the dihydropyridine moiety through a cyclization reaction. Specific reagents and conditions would depend on the desired yield and purity.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions could convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyrimidine or dihydropyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution could introduce various functional groups onto the rings.

Scientific Research Applications

6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine could have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2,4-diamine: A simpler compound lacking the dihydropyridine ring.

    Dihydropyridine derivatives: Compounds with similar dihydropyridine structures but different substituents.

Uniqueness

The combination of pyrimidine and dihydropyridine rings in 6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine may confer unique biological activities or chemical properties not found in simpler analogs.

Properties

CAS No.

83976-37-8

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

6-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C9H13N5/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h1-2,6H,3-5H2,(H4,10,11,12,13)

InChI Key

XMGPDVCPBCEOFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)C2=NC(=NC(=C2)N)N

Origin of Product

United States

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